Mz325 Exhibits Superior Selectivity for Sirt2/HDAC6 Over Off-Target Sirtuins Compared to Compound 32
In a comprehensive panel of biochemical deacetylation assays, Mz325 (compound 33) demonstrated a cleaner selectivity profile compared to the closely related dual inhibitor compound 32. While both compounds potently inhibit Sirt2 and HDAC6, Mz325 showed no detectable inhibition (ni) of Sirt1 or Sirt3 at concentrations up to 20 μM. In contrast, compound 32 exhibited 17% inhibition of Sirt3 at 20 μM, indicating a less favorable off-target liability [1]. This difference is critical for studies aiming to attribute biological effects specifically to dual Sirt2/HDAC6 inhibition rather than ancillary sirtuin activity.
| Evidence Dimension | Off-target inhibition of Sirtuin 3 (Sirt3) |
|---|---|
| Target Compound Data | ni (no inhibition, <15% @ 20 μM) |
| Comparator Or Baseline | Compound 32: 17% inhibition @ 20 μM |
| Quantified Difference | Qualitative (no inhibition vs. measurable inhibition) |
| Conditions | Biochemical fluorescence-based deacetylation assay using recombinant Sirt3 enzyme |
Why This Matters
Cleaner selectivity minimizes confounding off-target effects, ensuring that observed cellular phenotypes can be confidently attributed to dual Sirt2/HDAC6 inhibition.
- [1] Sinatra L, et al. J Med Chem. 2023;66(21):14787–14814, Table 1. View Source
